Aniline hydrobromide (C6H8BrN), also known as anilinium bromide, is a stable, crystalline aromatic amine salt widely utilized as a precision precursor in materials science, particularly for organic-inorganic halide perovskites and conductive polymers. Unlike free aniline, which is a volatile and oxidation-prone liquid, aniline hydrobromide presents as a solid with a decomposition temperature of approximately 285 °C, offering excellent shelf stability and exact 1:1 stoichiometric control of the anilinium cation and bromide anion. Its primary industrial and research value lies in its ability to act as a structural templating agent and defect passivator in 2D/3D perovskite heterostructures, where the rigid phenyl ring and specific ionic radius of the bromide counterion dictate unique optoelectronic properties and phase transition behaviors not accessible with chloride analogs or aliphatic ammonium salts [1].
Substituting aniline hydrobromide with aniline hydrochloride, free aniline, or aliphatic ammonium bromides frequently leads to catastrophic failures in material synthesis and device performance. Free aniline requires in-situ protonation with highly corrosive aqueous hydrobromic acid, introducing water and stoichiometric variability that degrade moisture-sensitive perovskite precursors. Furthermore, substituting the bromide counterion with chloride (i.e., using aniline hydrochloride) fundamentally alters the crystallographic symmetry; aniline hydrobromide exhibits a distinct high-symmetry orthorhombic phase at room temperature with specific orientational order-disorder transitions, whereas the chloride analog remains in a lower symmetry state [1]. In optoelectronic applications, replacing the rigid aromatic anilinium cation with flexible long-chain aliphatic ammonium bromides fails to provide the same steric defect passivation, resulting in lower photoluminescence quantum yields and compromised environmental stability.
In the synthesis of quantum-confined CsPbBr3 nanoplatelets (NPLs), the use of anilinium bromide (AnHBr) as a short-chain ligand synergistically with thioglycolic acid provides exceptional defect passivation compared to unpassivated baselines. The bromide anion from AnHBr effectively fills surface Br- vacancies, while the rigid anilinium cation enhances structural stability through strong interactions with the [PbBr6]4- octahedra. This specific precursor combination yields monodisperse NPLs with an emission peak at 463 nm and a remarkable photoluminescence quantum yield (PLQY) of 89%, achieving an external quantum efficiency (EQE) of 1.00% in deep-blue PeLEDs. The resulting solution maintains stable blue emission for 21 days in air, vastly outperforming standard aliphatic ligand systems [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) and Stability |
| Target Compound Data | 89% PLQY; stable for 21 days in air (AnHBr + TA passivated) |
| Comparator Or Baseline | Unpassivated or standard long-chain aliphatic ligand CsPbBr3 NPLs (low PLQY, poor stability) |
| Quantified Difference | Achievement of 89% PLQY and 1.00% EQE at 461 nm with extended 21-day air stability. |
| Conditions | CsPbBr3 nanoplatelets synthesized with dual short-chain ligands (AnHBr and TA) for PeLED fabrication. |
Buyers developing high-efficiency blue PeLEDs must select aniline hydrobromide to achieve the exact steric and ionic defect passivation required for high PLQY and operational stability.
The incorporation of anilinium bromide as a 2D additive into 3D methylammonium lead tri-iodide (MAPbI3) perovskites creates a highly stable 2D/3D heterostructure with repeated vertical orientation. Devices fabricated using this specific bromide-substituted 2D additive achieved a maximum photoconversion efficiency (PCE) of 17.4%, surpassing the performance of pure 3D MAPbI3 baselines. Furthermore, the anilinium bromide-modified heterostructure retained its initial PCE for up to 20 days when exposed to a laboratory environment with 40% relative humidity, demonstrating significantly enhanced moisture stability [1].
| Evidence Dimension | Photoconversion Efficiency (PCE) and Moisture Stability |
| Target Compound Data | PCE of 17.4%; retains initial PCE for 20 days at 40% RH (2D/3D heterostructure with AnHBr) |
| Comparator Or Baseline | Pure 3D MAPbI3 perovskite (lower PCE, rapid degradation in moisture) |
| Quantified Difference | Peak PCE of 17.4% with dramatically extended environmental stability (20 days at 40% RH). |
| Conditions | Photovoltaic devices fabricated using a controlled compositional management of the perovskite precursor solution to form 2D/3D heterostructures. |
Procuring aniline hydrobromide as a 2D additive is critical for solar cell manufacturers aiming to break the stability-efficiency tradeoff inherent in pure 3D perovskite systems.
Aniline hydrobromide exhibits distinct crystallographic phase transition behaviors that are fundamentally different from its chloride counterpart. Infrared spectroscopy and X-ray diffraction studies reveal that at room temperature, aniline hydrobromide adopts a high-symmetry orthorhombic phase. Upon cooling, it undergoes a sharp orientational order-disorder transition, evidenced by the significant sharpening of NH3+ stretching and bending bands. In contrast, aniline hydrochloride remains in a lower symmetry state and shows no such phase transition between 22 °C and -190 °C [1].
| Evidence Dimension | Crystallographic phase and orientational transition |
| Target Compound Data | High-symmetry orthorhombic phase at RT; distinct order-disorder phase transition upon cooling. |
| Comparator Or Baseline | Aniline hydrochloride (lower symmetry, no phase transition observed in the same temperature range). |
| Quantified Difference | Presence of a distinct phase transition and higher room-temperature structural symmetry for the bromide salt. |
| Conditions | Solid-state infrared spectroscopy and X-ray diffraction from 22 °C down to -190 °C. |
For solid-state chemists and materials engineers, the specific phase transition behavior of the bromide salt provides unique structural templating capabilities not available with the chloride analog.
Free aniline is a volatile liquid (boiling point 184 °C) that is highly susceptible to air oxidation, rapidly degrading to form red-brown impurities that can poison sensitive optoelectronic syntheses. By contrast, aniline hydrobromide is a stable, crystalline solid with a decomposition temperature of approximately 285 °C. Using the pre-formed hydrobromide salt guarantees an exact 1:1 molar ratio of the anilinium cation to the bromide anion, eliminating the need for hazardous in-situ protonation with aqueous hydrobromic acid, which introduces unwanted water and stoichiometric variability into moisture-sensitive perovskite workflows [1].
| Evidence Dimension | Physical state, oxidative stability, and stoichiometric control |
| Target Compound Data | Solid, mp ~285 °C (dec.), exact 1:1 stoichiometry, air-stable. |
| Comparator Or Baseline | Free aniline (liquid, bp 184 °C, rapidly oxidizes in air, requires in-situ aqueous acid). |
| Quantified Difference | Complete elimination of in-situ aqueous acid handling and prevention of oxidation-induced impurities. |
| Conditions | Standard laboratory benchtop storage and precursor preparation for anhydrous synthesis. |
Procuring the solid hydrobromide salt drastically improves batch-to-batch reproducibility and process safety by removing the handling and degradation risks associated with liquid aniline.
Directly following from its ability to perfectly passivate surface bromide vacancies while maintaining quantum confinement, aniline hydrobromide is the optimal short-chain ligand precursor for synthesizing high-PLQY CsPbBr3 nanoplatelets used in ultrahigh-definition deep-blue display technologies[1].
Leveraging its unique steric profile and bromide counterion, aniline hydrobromide is highly recommended as a 2D additive in MAPbI3 formulations. It drives the formation of vertically oriented 2D/3D heterostructures that break the traditional efficiency-stability tradeoff, ensuring long-term moisture stability without sacrificing photoconversion efficiency [2].
Due to its distinct high-symmetry orthorhombic phase and specific orientational order-disorder transitions, aniline hydrobromide is the preferred choice over aniline hydrochloride for solid-state syntheses requiring precise structural templating and controlled phase transition behaviors[3].
As a stable, pre-protonated monomer, aniline hydrobromide provides an exact 1:1 stoichiometric source of aniline and bromide dopant. It is ideal for synthesizing specialized polyaniline films where the bromide counterion is required to tune the polymer's morphology, solubility, and electrical conductivity without the inconsistencies of in-situ acid doping [4].
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard